2-(1H-imidazol-5-yl)pyridine

Description

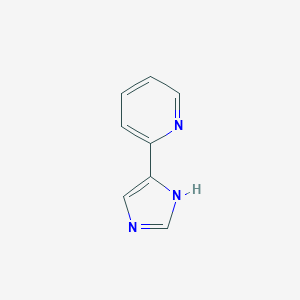

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-10-7(3-1)8-5-9-6-11-8/h1-6H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHQCRZKQHDXIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16576-78-6 |

Source

|

| Record name | 2-(1H-imidazol-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-imidazol-5-yl)pyridine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of the 2-(1H-imidazol-5-yl)pyridine Scaffold

The this compound motif is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in a variety of intermolecular interactions make it a crucial component in the design of novel therapeutic agents and functional materials. Derivatives of this core structure have demonstrated a wide range of biological activities, including as kinase inhibitors for anti-cancer therapies and as anti-inflammatory agents.[1] The pyridine and imidazole rings are common pharmacophores, and their combination in this specific isomeric arrangement offers a distinct three-dimensional structure for molecular recognition at biological targets.

This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for constructing this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower effective and efficient synthesis.

Strategic Approaches to the Synthesis of this compound

The construction of the C-C bond between the C2 position of the pyridine ring and the C5 position of the imidazole ring is the key challenge in the synthesis of the target molecule. The most prevalent and effective methods for achieving this are transition-metal-catalyzed cross-coupling reactions. This guide will focus on the three major cross-coupling strategies: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling. Additionally, direct C-H arylation will be discussed as an emerging and atom-economical alternative.

A critical consideration in the synthesis of this compound is the need for N-protection of the imidazole ring. The acidic N-H proton of the imidazole can interfere with many organometallic reactions. Therefore, the installation of a suitable protecting group, such as tert-butyloxycarbonyl (Boc), trityl (Tr), or (2-(trimethylsilyl)ethoxymethyl) (SEM), is often a necessary first step in the synthetic sequence. The choice of protecting group will depend on its stability to the cross-coupling conditions and the ease of its subsequent removal.

I. The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, owing to the mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids and their esters.[2] The general strategy involves the palladium-catalyzed reaction of a pyridine electrophile with an imidazole-derived organoboron reagent.

Reaction Scheme and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine.

-

Transmetalation: The organic group from the activated organoboron species is transferred to the palladium center. This step typically requires a base to activate the boronic acid or ester.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the desired C-C bond and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound via the coupling of 2-bromopyridine with an in-situ generated or pre-synthesized N-protected imidazole-5-boronic acid pinacol ester, followed by deprotection.

Part A: Synthesis of N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

A common precursor is the N-protected imidazole boronic ester. The synthesis of a similar N-THP protected imidazole boronic acid pinacol ester has been reported and can be adapted.[3]

Part B: Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Pyridine Source | 2-Bromopyridine | Commercially available and sufficiently reactive. |

| Imidazole Source | N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | Stable and reactive organoboron partner. |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | Effective for cross-coupling of heteroaromatics. |

| Base | K2CO3 or Cs2CO3 | Activates the boronic ester for transmetalation. |

| Solvent | Dioxane/Water or DMF | Aprotic polar solvents are generally effective. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask, add N-Boc-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (1.2 equiv.), 2-bromopyridine (1.0 equiv.), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equiv.), and base (e.g., K2CO3, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed solvent (e.g., a mixture of dioxane and water, 4:1) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-2-(1H-imidazol-5-yl)pyridine.

Part C: Deprotection

The Boc protecting group can be removed under acidic conditions.

-

Dissolve the N-Boc-2-(1H-imidazol-5-yl)pyridine in a suitable solvent such as dichloromethane or methanol.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for 1-4 hours.

-

Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

-

Dry, concentrate, and purify as needed to yield this compound.

II. The Stille Coupling Approach

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by a palladium complex. Organostannanes are often stable to air and moisture, making them convenient to handle.[4]

Reaction Scheme and Mechanism

The catalytic cycle of the Stille coupling is similar to the Suzuki-Miyaura coupling, with the transmetalation step involving the transfer of the organic group from the organostannane to the palladium center.

Caption: Catalytic cycle of the Stille reaction.

Experimental Protocol: A Representative Stille Coupling

This protocol outlines the synthesis via the coupling of a 2-halopyridine with an N-protected 5-(tributylstannyl)imidazole.

Part A: Synthesis of N-Protected 5-(Tributylstannyl)-1H-imidazole

This can be achieved by deprotonation of an N-protected imidazole with a strong base (e.g., n-BuLi) followed by quenching with tributyltin chloride.[5]

Part B: Stille Coupling

| Parameter | Condition | Rationale |

| Pyridine Source | 2-Iodopyridine or 2-Bromopyridine | Iodo derivatives are generally more reactive. |

| Imidazole Source | N-Trityl-5-(tributylstannyl)-1H-imidazole | The trityl group is stable under these conditions. |

| Catalyst | Pd(PPh3)4 or PdCl2(PPh3)2 | Common and effective catalysts for Stille couplings. |

| Solvent | Toluene or DMF | Anhydrous, non-protic solvents are required. |

| Temperature | 80-110 °C | Higher temperatures are often needed for Stille couplings. |

Step-by-Step Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 2-halopyridine (1.0 equiv.), N-protected 5-(tributylstannyl)imidazole (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) in anhydrous solvent (e.g., toluene).

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Heat the reaction mixture to reflux (around 110 °C for toluene) and monitor by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction and dilute with an organic solvent.

-

Wash the solution with aqueous potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography to yield the N-protected product.

-

Deprotect as described in the Suzuki-Miyaura section to obtain the final product.

III. The Negishi Coupling Approach

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[6]

Reaction Scheme and Mechanism

The catalytic cycle is analogous to the Suzuki and Stille couplings, with the transmetalation step involving an organozinc species.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-5-yl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-(1H-imidazol-5-yl)pyridine, a heterocyclic compound of significant interest to the pharmaceutical and materials science industries. This document details its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity profile. By elucidating the causal relationships behind its properties and providing validated experimental protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals aiming to leverage this versatile molecular scaffold.

Introduction

This compound is a bicyclic aromatic heterocycle featuring a pyridine ring linked to an imidazole moiety at the 5-position. This unique structural arrangement confers a fascinating blend of chemical behaviors, combining the electron-deficient nature of the pyridine ring with the amphoteric and nucleophilic characteristics of the imidazole ring.[1][2] The presence of multiple nitrogen atoms provides key sites for hydrogen bonding and metal coordination, making it a privileged scaffold in medicinal chemistry and a versatile ligand in catalysis.[3][4]

Derivatives of this core structure have been investigated for a range of biological activities, including as kinase inhibitors for anti-cancer therapies.[5] Its utility as a molecular building block stems from the distinct reactivity of each ring system, allowing for selective functionalization and the construction of complex molecular architectures. This guide aims to provide a deep dive into the fundamental chemical properties that underpin the compound's utility and potential.

Synthesis and Strategic Considerations

The construction of the this compound scaffold is most effectively achieved through modern cross-coupling methodologies, which offer high yields and broad functional group tolerance. Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are paramount in this field.[6][7]

Retrosynthetic Strategy: Palladium-Catalyzed Cross-Coupling

A logical retrosynthetic disconnection breaks the key carbon-carbon bond between the pyridine and imidazole rings. This strategy allows for the coupling of a suitably functionalized pyridine with an organometallic imidazole partner, or vice versa. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative, is often preferred due to the stability and low toxicity of the boronic acid reagents.[8][9]

The general workflow for such a synthesis is outlined below.

Caption: Generalized workflow for Suzuki cross-coupling synthesis.

Detailed Experimental Protocol: Suzuki Coupling

This protocol describes a representative synthesis of this compound.

Objective: To synthesize the target compound via a palladium-catalyzed Suzuki coupling of 2-chloropyridine and an imidazole boronic acid derivative.

Materials:

-

2-Chloropyridine

-

(1-(tert-Butoxycarbonyl)-1H-imidazol-5-yl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME) and Water (H₂O)

-

Ethyl Acetate (EtOAc), Hexanes, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloropyridine (1.0 eq), (1-(tert-butoxycarbonyl)-1H-imidazol-5-yl)boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Expert Insight: The use of a Boc-protected imidazole boronic acid prevents side reactions at the imidazole N-H proton. An excess of the boronic acid component is used to drive the reaction to completion.

-

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) to the flask.

-

Solvent Addition & Degassing: Add a 4:1 mixture of DME/H₂O. The solution is degassed by bubbling argon through it for 15-20 minutes.

-

Trustworthiness: Degassing is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thus halting the catalytic cycle.

-

-

Reaction: Heat the mixture to reflux (approx. 85-90 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification (Protected Intermediate): The crude product is purified by flash column chromatography on silica gel to yield the Boc-protected intermediate.

-

Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours.

-

Final Isolation: Remove the solvent and excess TFA under reduced pressure. The residue is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The organic layers are dried and concentrated to yield the final product, this compound.

Physicochemical and Structural Properties

The physical and structural characteristics of this compound dictate its behavior in various applications, from solubility in biological media to its ability to form crystalline solids.

General Properties

The compound typically presents as a white to off-white or light yellow solid, with solubility in organic solvents like DMSO and DMF, and poor solubility in water.[3][10]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N₃ | [11] |

| Molecular Weight | 145.16 g/mol | [11] |

| Appearance | White to light yellow solid | [3][10] |

| Melting Point | 135-140 °C | [10] |

| Boiling Point | 382.8 ± 15.0 °C (Predicted) | [10] |

| pKa (Imidazole N-H) | ~14.5 (Comparable to imidazole) | [12] |

| pKa (Pyridinium H⁺) | ~5.2 (Comparable to pyridine) | [12][13] |

Structural Analysis

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of this compound.

| Technique | Expected Observations |

| ¹H NMR (DMSO-d₆) | Aromatic region (δ 7.0-8.5 ppm) will show distinct signals for the protons on both the pyridine and imidazole rings. A broad singlet for the N-H proton of the imidazole ring is expected at a downfield shift (δ > 12 ppm).[17][18] |

| ¹³C NMR (DMSO-d₆) | Signals corresponding to the eight carbon atoms will appear in the aromatic region (δ 115-150 ppm).[18] |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3400-3200 cm⁻¹, broad), C-H aromatic stretching (~3100-3000 cm⁻¹), and C=N and C=C ring stretching (~1600-1450 cm⁻¹).[18] |

| Mass Spec (ESI+) | The primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 146.1. |

Chemical Reactivity

The reactivity of this compound is a composite of the individual characteristics of its constituent rings. The imidazole ring possesses both a pyrrole-like nitrogen (N-H) and a pyridine-like nitrogen, giving it an amphoteric nature.[1][2][19] The pyridine ring is characteristically electron-deficient and acts as a base or ligand through its nitrogen lone pair.[20]

Caption: Reactivity map highlighting key functional sites.

-

Imidazole N-H (Pyrrole-like): This site is acidic (pKa ≈ 14.5) and can be deprotonated by a strong base.[12] The resulting imidazolate anion is a potent nucleophile, readily undergoing N-alkylation or N-acylation.

-

Imidazole N (Pyridine-like): This sp²-hybridized nitrogen is basic (imidazole pKaH ≈ 7.0) and serves as a coordination site for metal ions.[2][13]

-

Pyridine N: This is the most basic site in the molecule (pyridine pKaH ≈ 5.25) and is the primary site for protonation and coordination with Lewis acids and transition metals.[20]

-

Aromatic Rings: The imidazole ring is generally more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring. Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or upon N-quaternization.

Applications and Future Outlook

The unique combination of properties makes this compound and its derivatives highly valuable in several fields:

-

Medicinal Chemistry: The scaffold is a key component in the design of kinase inhibitors, particularly for targets like BRAF kinase in cancer therapy.[5] The hydrogen bonding capabilities and coordination potential allow it to act as a potent pharmacophore, interacting with active sites of enzymes and receptors. The pyridine moiety is a common feature in FDA-approved drugs, highlighting its importance in drug design.[21]

-

Coordination Chemistry and Catalysis: The multiple nitrogen atoms make it an excellent chelating ligand for transition metals.[4][22] The resulting metal complexes have potential applications in catalysis, for example, in oxidation or hydrogenation reactions where the ligand framework can be tuned to influence the catalyst's activity and selectivity.[3]

-

Materials Science: The ability to form ordered structures through hydrogen bonding and π–π stacking makes this scaffold a candidate for the development of functional organic materials, such as metal-organic frameworks (MOFs) or supramolecular assemblies.

The continued exploration of synthetic methodologies to functionalize this core structure will undoubtedly lead to the discovery of new compounds with enhanced biological activities and novel material properties.

References

- 1. Chemical reactivity of the imidazole: a semblance of pyridine and pyrrole? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. imperial.ac.uk [imperial.ac.uk]

- 13. quora.com [quora.com]

- 14. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2-(4,5-Dihydro-1H-imidazol-2-yl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

- 21. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identification: Resolving the CAS Number Discrepancy

It is imperative to begin by clarifying a significant point of confusion regarding the Chemical Abstracts Service (CAS) number for the compound of interest. While the CAS number 7471-05-8 is sometimes erroneously associated with 2-(1H-imidazol-2-yl)pyridine, it predominantly and correctly identifies its dihydro-derivative, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine . The correct and unambiguous CAS number for the aromatic compound 2-(1H-imidazol-2-yl)pyridine is 18653-75-3 . This guide will exclusively focus on the latter, the fully aromatic pyridine-imidazole scaffold.

Introduction: A Versatile Heterocyclic Scaffold

2-(1H-imidazol-2-yl)pyridine, also known as 2-(2-pyridyl)imidazole, is a heterocyclic organic compound featuring a pyridine ring connected to an imidazole ring at the 2-position. This structural motif has garnered considerable attention in various fields of chemistry, particularly in medicinal chemistry and materials science. The presence of three nitrogen atoms with differing electronic properties (a pyridine-type nitrogen and both pyrrole- and pyridine-type nitrogens in the imidazole ring) imparts a unique combination of reactivity, coordination ability, and biological activity to the molecule.

This guide provides a comprehensive overview of the synthesis, chemical and physical properties, reactivity, and key applications of 2-(1H-imidazol-2-yl)pyridine, serving as a technical resource for researchers and professionals in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development.

Physical Properties

The physical characteristics of 2-(1H-imidazol-2-yl)pyridine are summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for understanding its solid-state behavior.

| Property | Value | Source(s) |

| CAS Number | 18653-75-3 | [1] |

| Molecular Formula | C₈H₇N₃ | [1] |

| Molecular Weight | 145.16 g/mol | [1] |

| Appearance | Colorless to light yellow crystalline powder or solid | [2] |

| Melting Point | 135-140 °C | [1][3] |

| Boiling Point | 382.8 ± 15.0 °C (Predicted) | [3] |

| Solubility | Soluble in ethanol, ether, DMSO, and DMF; slightly soluble in water. | [2][3] |

| pKa | pK1: 8.98 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2-(1H-imidazol-2-yl)pyridine.

-

¹H NMR: The proton NMR spectrum of 2-(1H-imidazol-2-yl)pyridine exhibits characteristic signals for the protons on both the pyridine and imidazole rings. The chemical shifts are influenced by the electronic environment of each proton.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and proximity to the electronegative nitrogen atoms.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 2-(1H-imidazol-2-yl)pyridine, the molecular ion peak (M+) is expected at an m/z of approximately 145, corresponding to its molecular weight[5]. The fragmentation pattern can provide valuable structural information[6][7][8][9].

The IR spectrum of 2-(1H-imidazol-2-yl)pyridine displays characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected peaks include N-H stretching vibrations from the imidazole ring, C-H stretching from the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic systems[10][11][12].

Synthesis of 2-(1H-imidazol-2-yl)pyridine

Several synthetic routes to 2-(1H-imidazol-2-yl)pyridine have been reported, with the Radziszewski reaction and the dehydrogenation of the corresponding imidazoline being the most common.

Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic and versatile method for the preparation of imidazoles[13]. It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 2-(1H-imidazol-2-yl)pyridine, pyridine-2-carboxaldehyde serves as the aldehyde component, glyoxal as the 1,2-dicarbonyl compound, and ammonia provides the nitrogen atoms for the imidazole ring[3][14].

Figure 1: Radziszewski Synthesis of 2-(1H-imidazol-2-yl)pyridine.

Experimental Protocol: Radziszewski Synthesis [15]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-2-carboxaldehyde (0.10 mol) in ethanol (10 cm³).

-

Addition of Reagents: To this solution, add a 40% aqueous solution of glyoxal (20 cm³) at 0 °C.

-

Reaction Conditions: Slowly add a concentrated aqueous solution of ammonia. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction mixture is extracted with an organic solvent such as dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-(1H-imidazol-2-yl)pyridine.

Dehydrogenation of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine

An alternative two-step approach involves the initial synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine followed by a dehydrogenation step to introduce the aromaticity in the imidazole ring.

Figure 2: Dehydrogenation Route to 2-(1H-imidazol-2-yl)pyridine.

Experimental Protocol: Dehydrogenation [10]

-

Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (1 mmol) and a catalytic amount of [Mn(TPP)Cl] (manganese(III) tetraphenylporphyrin chloride) (0.05 mmol) in acetonitrile (5 mL) at room temperature under an air atmosphere.

-

Addition of Oxidant: To this solution, add a solution of sodium periodate (NaIO₄) (2 mmol) in water (10 mL).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and methanol (4:1) as the eluent.

-

Work-up and Purification: Upon completion of the reaction, add water (30 mL) to the reaction mixture and extract the product with dichloromethane (2 x 20 mL). Combine the organic layers, dry over an anhydrous salt, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by column chromatography.

Chemical Reactivity

The chemical reactivity of 2-(1H-imidazol-2-yl)pyridine is dictated by the interplay of the electron-deficient pyridine ring and the electron-rich imidazole ring. The imidazole ring itself possesses both a pyridine-like nitrogen (sp² hybridized, basic) and a pyrrole-like nitrogen (sp² hybridized, acidic proton).

-

Basicity: The pyridine nitrogen and the imine nitrogen of the imidazole ring are basic and can be protonated or coordinate to metal ions.

-

Acidity: The N-H proton of the imidazole ring is acidic and can be deprotonated with a suitable base.

-

Electrophilic Aromatic Substitution: The imidazole ring is generally more susceptible to electrophilic attack than the pyridine ring.

-

Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or upon N-oxidation.

Applications in Science and Technology

The unique structural and electronic properties of 2-(1H-imidazol-2-yl)pyridine have led to its exploration in several key areas of research.

Coordination Chemistry

2-(1H-imidazol-2-yl)pyridine is an excellent bidentate chelating ligand, capable of coordinating to a wide range of transition metal ions through the pyridine nitrogen and one of the imidazole nitrogens[16]. The resulting metal complexes have been investigated for their catalytic, magnetic, and photophysical properties.

References

- 1. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scienceready.com.au [scienceready.com.au]

- 8. whitman.edu [whitman.edu]

- 9. uni-saarland.de [uni-saarland.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. CAS 18653-75-3: 2-(1H-Imidazol-2-Yl)-Pyridine | CymitQuimica [cymitquimica.com]

structure elucidation of 2-(1H-imidazol-5-yl)pyridine

An In-depth Technical Guide to the Structure Elucidation of 2-(1H-imidazol-5-yl)pyridine

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent chemical, biological, and pharmaceutical investigation. This guide provides a comprehensive, multi-technique workflow for the , a heterocyclic scaffold of significant interest in medicinal chemistry.[1] We move beyond a simple recitation of techniques, instead focusing on the strategic application and causal logic behind each analytical choice. By integrating data from mass spectrometry, infrared and advanced nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, we present a self-validating system that ensures the highest degree of confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Foundational Analysis: Establishing the Molecular Blueprint

Before delving into complex spectroscopic analysis, the foundational properties of the molecule must be established. This initial phase provides a constitutional framework and a hypothesis to be tested and proven by subsequent methods.

Molecular Formula and Unsaturation

The first objective is to confirm the molecular formula. For this compound, the expected formula is C₈H₇N₃.[2] This is best confirmed experimentally using High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement.

-

Expected Exact Mass : 145.0640

-

Calculated Exact Mass : 145.063997

The degree of unsaturation (DoU), or double bond equivalency (DBE), is calculated from the formula: DoU = C + 1 - (H/2) + (N/2) DoU = 8 + 1 - (7/2) + (3/2) = 9 - 3.5 + 1.5 = 7

A DoU of 7 is consistent with the hypothesized structure containing two aromatic rings (a pyridine ring contributing 4 DoU and an imidazole ring contributing 2 DoU) and an additional double bond within the fused ring system, which is accounted for by the aromaticity of the rings themselves.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) serves the dual purpose of confirming the molecular weight and providing structural clues through fragmentation analysis.

Experimental Protocol: ESI-MS

-

Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and observe daughter ions.

Expected Data & Interpretation The primary ion observed will be the protonated molecule, confirming the molecular weight. The fragmentation pattern can help validate the connectivity of the two heterocyclic rings.

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 146.0718 | Protonated molecular ion, confirming MW of 145.16 g/mol .[2] |

| [M-HCN+H]⁺ | 119.0612 | Loss of hydrogen cyanide from the imidazole ring, a characteristic fragmentation for imidazoles. |

| [C₅H₄N]⁺ | 78.0344 | Fragment corresponding to the pyridine ring, suggesting its presence as a distinct substructure. |

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing corroborating evidence for the proposed structure.

Experimental Protocol: ATR-FTIR

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact.

-

Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Data & Interpretation The IR spectrum provides a characteristic fingerprint, with key absorptions validating the presence of the aromatic rings and the N-H bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3250-3100 | Broad, Medium | N-H stretch | Indicates the presence of the imidazole N-H group, often broadened by hydrogen bonding. |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch | Confirms the presence of C-H bonds on the aromatic rings. |

| ~1610-1450 | Strong-Medium | C=C and C=N stretching | A complex series of bands characteristic of the pyridine and imidazole aromatic systems.[3] |

| ~1400-1000 | Medium | In-plane C-H bending | Further fingerprinting of the aromatic structures. |

The Core of Elucidation: Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and constitution of an organic molecule in solution. A strategic combination of 1D and 2D NMR experiments provides an unambiguous and self-validating map of the atomic framework.

Experimental Protocol: NMR Analysis

-

Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as its polarity retains the analyte well and its hydrogen-bonding acceptor nature slows the exchange of the N-H proton, allowing for its observation.

-

Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a spectrometer operating at a field strength of 400 MHz or higher.[4]

¹H and ¹³C NMR: The Atomic Census

-

¹H NMR : This experiment identifies all unique proton environments. For this compound, we expect 7 distinct proton signals: 4 for the pyridine ring, 2 for the imidazole ring, and 1 for the imidazole N-H. The integration of these signals should correspond to a 1:1:1:1:1:1:1 ratio.

-

¹³C NMR : This experiment identifies all unique carbon environments. The structure has 8 carbon atoms, and due to the molecule's asymmetry, 8 distinct signals are expected in the proton-decoupled ¹³C spectrum.

2D NMR: Assembling the Puzzle

While 1D NMR provides the parts list, 2D NMR reveals how they are connected. The workflow below illustrates the logical progression from simple to complex correlations.

Caption: NMR Elucidation Workflow

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, typically over 2-3 bonds. It is essential for tracing the connectivity within the pyridine ring, establishing the relative positions of H-3, H-4, H-5, and H-6. The imidazole protons are not expected to show COSY correlations to each other.

-

HSQC (Heteronuclear Single Quantum Coherence) : This is the critical link between the proton and carbon universes. It correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This is the definitive experiment for establishing the overall molecular structure. It reveals correlations between protons and carbons that are 2-3 bonds apart. The key correlations that "stitch" the two rings together are:

-

A correlation from the pyridine proton at position 6 (H-6) to the imidazole carbon at position 5 (C-5).

-

A correlation from the pyridine H-6 to the pyridine carbon at position 2 (C-2).

-

Correlations from the imidazole protons (H-2' and H-4') to the pyridine carbon at position 2 (C-2).

-

Caption: Key HMBC correlations for this compound.

Consolidated NMR Data

The following table represents the predicted data from a full suite of NMR experiments. Chemical shifts (δ) are reported in ppm.

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | Key HMBC Correlations (from ¹H at position to ¹³C at position) |

| Pyridine Ring | |||||

| 2 | ~150.0 | - | - | - | - |

| 3 | ~122.0 | ~7.80 | d | ~8.0 | C-2, C-4, C-5 |

| 4 | ~137.0 | ~7.95 | t | ~7.8 | C-2, C-3, C-5, C-6 |

| 5 | ~124.0 | ~7.40 | t | ~7.6 | C-3, C-4, C-6 |

| 6 | ~149.0 | ~8.60 | d | ~4.5 | C-2, C-4, C-5, C-5' |

| Imidazole Ring | |||||

| 2' | ~136.0 | ~7.90 | s | - | C-4', C-5', C-2 |

| 4' | ~128.0 | ~7.30 | s | - | C-2', C-5', C-2 |

| 5' | ~135.0 | - | - | - | - |

| NH | - | ~12.5 | br s | - | C-2', C-4', C-5' |

Absolute Proof: Single-Crystal X-ray Diffraction

While NMR provides an unparalleled view of the molecule's structure in solution, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of atomic connectivity and three-dimensional arrangement in the solid state. Although a crystal structure for the exact target molecule is not publicly available, data from the closely related saturated analog, 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, demonstrates the power of this technique.[5][6][7]

Experimental Protocol: X-ray Crystallography

-

Grow single crystals suitable for diffraction, often by slow evaporation of a solvent or vapor diffusion.

-

Mount a crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα).[5]

-

Process the diffraction data and solve the structure using direct methods or Patterson synthesis.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Data Analysis & Interpretation The crystallographic data would provide definitive confirmation of the C-C bond linking the pyridine C-2 and imidazole C-5 positions. It would also reveal key geometric parameters, such as the planarity of the rings and the dihedral angle between them. For the related dihydro-derivative, the two rings are slightly twisted with a dihedral angle of 7.96°.[5][6][7] Intermolecular interactions, such as hydrogen bonding involving the imidazole N-H, would also be clearly identified, providing insights into the crystal packing.[5][6]

| Parameter | Example Data (from dihydro-derivative)[5] | Interpretation for this compound |

| Crystal System | Orthorhombic | Confirms the repeating unit cell geometry. |

| Space Group | P bca | Defines the symmetry elements within the crystal. |

| Formula | C₈H₉N₃ | Would be C₈H₇N₃ for the target molecule. |

| C-C bond (inter-ring) | ~1.47 Å | Would confirm the covalent link between the two rings. |

| Dihedral Angle | 7.96 (15)° | Would quantify the degree of twist between the pyridine and imidazole planes. |

| Hydrogen Bonding | N-H···N intermolecular bonds | Would confirm the imidazole N-H as a hydrogen bond donor. |

Conclusion

The is achieved through a logical and hierarchical application of modern analytical techniques. The process begins with foundational mass spectrometry and IR spectroscopy to confirm the molecular formula and key functional groups. It then proceeds to a comprehensive suite of 1D and 2D NMR experiments, which rigorously establish the atom-to-atom connectivity in a self-validating manner. Finally, single-crystal X-ray diffraction provides the ultimate, unequivocal confirmation of the three-dimensional structure. This orthogonal, multi-technique approach ensures the highest level of scientific integrity and provides the absolute structural confidence required for advanced research and development applications.

References

- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(4,5-Dihydro-1H-imidazol-2-yl)-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Imidazopyridine Core: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The imidazopyridine nucleus, a fused heterocyclic system of imidazole and pyridine rings, stands as a testament to the blend of serendipity and rational design in medicinal chemistry. Initially a curiosity of academic synthesis, this scaffold has blossomed into a "privileged structure," forming the backbone of numerous therapeutic agents with a remarkable diversity of biological activities.[1][2] From the widely prescribed hypnotic Zolpidem to promising new anticancer and antiviral candidates, the journey of imidazopyridine compounds is a compelling narrative of chemical ingenuity and evolving pharmacological understanding.[3][4][5] This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of this versatile core, offering insights for researchers and drug development professionals seeking to harness its therapeutic potential.

Chapter 1: The Genesis of a Scaffold - Early Discoveries and Synthetic Foundations

The story of imidazopyridines begins in the early 20th century, not with a targeted therapeutic goal, but with fundamental explorations in heterocyclic chemistry.

The Pioneering Tschitschibabin Synthesis

In 1925, the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) reported the first synthesis of an imidazo[1,2-a]pyridine.[6] This seminal work involved the reaction of 2-aminopyridine with bromoacetaldehyde at high temperatures in a sealed tube.[6] While the yields were modest, this reaction laid the foundational stone for the entire class of compounds.

The Tschitschibabin reaction is a classic example of a condensation-cyclization reaction. The mechanism involves two key steps:

-

N-Alkylation: The more nucleophilic ring nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-haloaldehyde, forming a pyridinium salt intermediate.

-

Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the aldehyde carbonyl carbon to form a cyclic hemiaminal, which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine ring system.[6]

Later refinements of the Tschitschibabin method, such as the inclusion of a base like sodium bicarbonate, allowed for milder reaction conditions and improved yields.[6]

Experimental Protocol: Classical Tschitschibabin Reaction for 2-Phenylimidazo[1,2-a]pyridine

Materials:

-

2-Aminopyridine

-

α-Bromoacetophenone

-

Ethanol

-

Sodium Bicarbonate (optional, for modified procedure)

Procedure:

-

Dissolve 2-aminopyridine (1 equivalent) in ethanol in a round-bottom flask.

-

Add α-bromoacetophenone (1 equivalent) to the solution.

-

For the classical approach, heat the mixture at reflux for several hours. For a milder, modified approach, add sodium bicarbonate (1.2 equivalents) and stir at a lower temperature (e.g., 60°C) for 5 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 2-phenylimidazo[1,2-a]pyridine.

Mechanism of the Tschitschibabin Reaction

Caption: Mechanism of the Tschitschibabin reaction.

Chapter 2: The "Z-Drugs" and the Dawn of Therapeutic Significance

For decades following its discovery, the imidazopyridine scaffold remained largely of academic interest. This changed dramatically in the late 1980s and early 1990s with the advent of the so-called "Z-drugs," a new class of non-benzodiazepine hypnotics.

Zolpidem (Ambien®): A Blockbuster Hypnotic

Synthesized in the early 1980s by researchers at the French pharmaceutical company Synthélabo, zolpidem emerged from a search for anxiolytic and hypnotic agents with an improved side-effect profile compared to benzodiazepines.[7] Approved by the U.S. Food and Drug Administration (FDA) in 1992 under the brand name Ambien, zolpidem quickly became a widely prescribed treatment for insomnia.[7][8]

Zolpidem's success lies in its selective agonism at the benzodiazepine (BZ) site of the GABA-A receptor, specifically at receptors containing the α1 subunit.[9] This selectivity is thought to contribute to its potent hypnotic effects with less anxiolytic and muscle relaxant properties compared to less selective benzodiazepines.[9]

Alpidem (Ananxyl®): A Promising Anxiolytic with a Tragic Flaw

Following the interest generated by zolpidem, another imidazopyridine, alpidem, was developed as an anxiolytic.[10] It showed promise in clinical trials, demonstrating anxiolytic efficacy comparable to benzodiazepines but with reduced sedative effects.[10] Alpidem was introduced to the market in France in 1991.[11]

However, its time on the market was short-lived. Post-marketing surveillance revealed rare but severe cases of hepatotoxicity, leading to its withdrawal worldwide in 1995.[10][12] The case of alpidem serves as a stark reminder of the importance of pharmacovigilance and the potential for idiosyncratic drug reactions to emerge after widespread clinical use.

Mechanism of Action: Modulating the GABA-A Receptor

Imidazopyridine "Z-drugs" exert their effects by acting as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[13] By binding to the benzodiazepine site on the receptor, they enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), leading to increased chloride ion influx and neuronal hyperpolarization.[13] This results in a calming effect on the brain, inducing sleep.[7]

Caption: Simplified mechanism of imidazopyridine action at the GABA-A receptor.

Chapter 3: The Evolution of Synthesis - From Classical to Contemporary

The growing therapeutic importance of imidazopyridines spurred the development of more efficient and versatile synthetic methodologies beyond the classical Tschitschibabin reaction.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials, have emerged as a powerful tool for the synthesis of imidazo[1,2-a]pyridines.[14][15] The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is particularly noteworthy for its ability to rapidly generate diverse libraries of 3-aminoimidazo[1,2-a]pyridines.[14]

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

Materials:

-

2-Aminopyridine

-

An aldehyde (e.g., benzaldehyde)

-

An isocyanide (e.g., tert-butyl isocyanide)

-

A Lewis or Brønsted acid catalyst (e.g., scandium triflate)

-

A suitable solvent (e.g., methanol)

Procedure:

-

To a solution of 2-aminopyridine (1 equivalent) and the aldehyde (1 equivalent) in methanol, add the catalyst (e.g., 10 mol%).

-

Stir the mixture for a short period to allow for imine formation.

-

Add the isocyanide (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC.

-

Remove the solvent in vacuo and purify the residue by column chromatography to yield the desired 3-aminoimidazo[1,2-a]pyridine.

Transition-Metal Catalysis: Precision and Versatility

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the imidazopyridine core is no exception. Copper, palladium, and iron-catalyzed reactions have enabled the use of a wider range of starting materials and have provided access to previously challenging substitution patterns.[7] These methods often proceed under milder conditions and with higher yields compared to classical approaches.

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines

| Method | Key Reactants | Conditions | Advantages | Disadvantages |

| Tschitschibabin Reaction | 2-Aminopyridine, α-Halocarbonyl | High temperature, often harsh | Foundational, simple starting materials | Low yields, limited scope, harsh conditions |

| Multicomponent Reactions (e.g., GBB) | 2-Aminopyridine, Aldehyde, Isocyanide | Mild, often catalytic | High atom economy, diversity-oriented | Isocyanides can be toxic and odorous |

| Transition-Metal Catalysis (e.g., Cu, Pd, Fe) | Various (e.g., 2-aminopyridines, alkynes, ketones) | Mild to moderate, catalytic | High yields, broad scope, functional group tolerance | Catalyst cost and toxicity, ligand sensitivity |

| Photochemical Synthesis | Various | Visible light, photocatalyst | Green, mild conditions, novel reactivity | Requires specialized equipment, limited to certain chromophores |

Photochemical Synthesis: A Green Frontier

In recent years, visible-light photoredox catalysis has emerged as a sustainable and powerful method for the synthesis and functionalization of imidazopyridines.[8][11] These reactions utilize light energy to generate reactive intermediates under exceptionally mild conditions, often at room temperature.[8] This "green" approach minimizes waste and avoids the use of harsh reagents, aligning with the principles of sustainable chemistry.[16]

Caption: The evolution of synthetic strategies for imidazopyridines.

Chapter 4: Beyond Hypnotics - Expanding Therapeutic Horizons

While the "Z-drugs" brought imidazopyridines to prominence, the therapeutic potential of this scaffold extends far beyond the treatment of insomnia. Ongoing research has revealed a wealth of other biological activities, positioning imidazopyridines as a versatile platform for drug discovery in numerous disease areas.[17]

Anticancer Activity: A New Battleground

A growing body of evidence highlights the potential of imidazopyridine derivatives as anticancer agents.[2][18] These compounds have been shown to inhibit various cancer-related targets, including protein kinases and tubulin polymerization.[2][19] The structural versatility of the imidazopyridine core allows for fine-tuning of structure-activity relationships (SAR) to optimize potency and selectivity against specific cancer cell lines.[18][19]

Antiviral and Antimicrobial Applications

Imidazopyridine derivatives have also demonstrated promising activity against a range of viruses and microbes.[5] Notably, some compounds have shown potent inhibition of respiratory syncytial virus (RSV) fusion.[5] Furthermore, the imidazopyridine scaffold is being explored for the development of new treatments for tuberculosis, with some analogues showing significant activity against Mycobacterium tuberculosis.[12]

Table 2: Diverse Biological Activities of Imidazopyridine Derivatives

| Therapeutic Area | Mechanism of Action / Target | Representative Compound(s) |

| Hypnotic/Sedative | GABA-A Receptor Positive Allosteric Modulator | Zolpidem, Alpidem |

| Anxiolytic | GABA-A Receptor Positive Allosteric Modulator | Alpidem |

| Anticancer | Kinase Inhibition, Tubulin Polymerization Inhibition | Various investigational compounds |

| Antiviral | Viral Fusion Inhibition (e.g., RSV) | Investigational compounds |

| Antitubercular | Inhibition of Mycobacterium tuberculosis growth | Investigational compounds |

| Gastroprotective | Proton Pump Inhibition | Zolimidine |

| Anti-inflammatory | Prostanoid Signaling Modulation | Miroprofen |

Chapter 5: Future Directions and Conclusion

The journey of imidazopyridine compounds from a laboratory curiosity to a cornerstone of medicinal chemistry is a powerful illustration of the dynamic nature of drug discovery. The continued exploration of this privileged scaffold, fueled by innovations in synthetic chemistry and a deeper understanding of its pharmacological properties, promises to deliver a new generation of therapeutic agents.

For researchers and drug development professionals, the imidazopyridine core offers a fertile ground for discovery. Its synthetic tractability allows for the creation of vast and diverse chemical libraries, while its proven ability to interact with a wide range of biological targets provides a solid foundation for rational drug design. As we move forward, the integration of computational modeling, high-throughput screening, and novel synthetic methodologies will undoubtedly unlock even greater therapeutic potential from this remarkable heterocyclic system. The story of the imidazopyridine core is far from over; its next chapter, written in the laboratories of today, holds the promise of new medicines for the challenges of tomorrow.

References

- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]

- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]

- 9. bio-conferences.org [bio-conferences.org]

- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 11. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]

- 13. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-(1H-imidazol-5-yl)pyridine: A Technical Guide to Structural Elucidation

Executive Summary: 2-(1H-imidazol-5-yl)pyridine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As with any synthesized compound, its unambiguous structural confirmation is paramount. This technical guide serves as a detailed resource for the spectroscopic characterization of this specific isomer. A survey of publicly available data indicates a notable scarcity of experimental spectra for this compound. In contrast, extensive data exists for its constitutional isomer, 2-(1H-imidazol-2-yl)pyridine.

This guide will therefore employ a predictive and comparative methodology. We will present the established spectroscopic data for the well-documented 2-yl isomer as a benchmark and, based on fundamental chemical principles, provide a detailed prediction of the expected spectra for the 5-yl isomer. This approach offers a robust framework for scientists to identify, differentiate, and confirm the synthesis of this compound.

Introduction: The Challenge of Isomer Differentiation

The fusion of pyridine and imidazole rings creates a scaffold with diverse applications, from active pharmaceutical ingredients to coordination chemistry. However, the specific connectivity between the two rings drastically alters the molecule's electronic properties, steric profile, and biological activity. The constitutional isomers, such as 2-(1H-imidazol-2-yl)pyridine and this compound, while sharing the same molecular formula (C₈H₇N₃) and mass, possess distinct chemical identities.

Molecular Structure and Predicted Spectroscopic Behavior

The key structural difference lies in the point of attachment. In the 2-yl isomer, the pyridine ring is connected to the carbon between the two imidazole nitrogens. In the target 5-yl isomer, the connection is to a carbon adjacent to only one nitrogen, fundamentally altering the electronic delocalization and inductive effects across the molecule.

Caption: Comparison of 2-(1H-imidazol-5-yl) and 2-(1H-imidazol-2-yl) isomers.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful technique for distinguishing these isomers. The chemical shift, multiplicity, and coupling constants of the imidazole protons provide a unique fingerprint for each structure.

Experimental Protocol: ¹H NMR

A robust, self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Weigh 5-10 mg of the purified compound. The purity is critical as residual solvents or synthetic precursors will appear in the spectrum.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of the N-H proton, making it more likely to be observed.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Shim the instrument to achieve high magnetic field homogeneity, indicated by a sharp, symmetrical solvent peak.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

-

Data Interpretation: Predicted vs. Reference

The key diagnostic signals are the protons on the imidazole ring.

Reference Data: 2-(1H-imidazol-2-yl)pyridine This isomer is well-characterized. The two imidazole protons (H4 and H5) are adjacent and typically appear as a singlet or a pair of coupled signals, depending on the solvent and electronic environment.[1][2]

Predicted Data: this compound In this isomer, the two imidazole protons (H2 and H4) are not adjacent. This lack of scalar coupling is the most definitive diagnostic feature.

Table 1: Comparison of ¹H NMR Data (Predicted for 5-yl Isomer)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) for 5-yl Isomer | Rationale for Prediction | Reference Data (ppm) for 2-yl Isomer[1][2] |

|---|---|---|---|

| Imidazole NH | 12.0 - 13.0 | Broad singlet, typical for imidazole N-H. | ~12.7 (broad s) |

| Pyridine H 6 | 8.5 - 8.7 | Doublet; ortho to pyridine N, deshielded. | ~8.5 (d) |

| Pyridine H 3/H4/H5 | 7.2 - 8.2 | Multiplets; complex region. | 7.2 - 8.1 (m) |

| Imidazole H 2 | ~7.8 - 8.0 | Singlet ; deshielded by two adjacent nitrogens. | N/A (C2 is substituted) |

| Imidazole H 4 | ~7.3 - 7.5 | Singlet ; adjacent to one N, less deshielded than H2. | ~7.1 (s or d) |

The prediction of two distinct singlets for the imidazole protons of the 5-yl isomer is the critical takeaway. The observation of coupling between imidazole protons would strongly suggest the presence of a different isomer.

Caption: Decision workflow for ¹H NMR-based isomer confirmation.

¹³C NMR Spectroscopy: Orthogonal Structural Verification

Carbon NMR provides complementary information, confirming the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, with key differences in acquisition parameters.

-

Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6 mL solvent) is often required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is crucial as it simplifies the spectrum to single lines for each unique carbon atom.

-

A much larger number of scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover 0-160 ppm.

-

Data Interpretation: Predicted vs. Reference

The chemical shifts of the imidazole carbons are highly sensitive to their connectivity.

Table 2: Comparison of ¹³C NMR Data (Predicted for 5-yl Isomer)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for 5-yl Isomer | Rationale for Prediction | Reference Data (ppm) for 2-yl Isomer |

|---|---|---|---|

| Imidazole C 2 | ~135 - 140 | Carbon between N-H and another N. | ~145 (Substituted, deshielded) |

| Imidazole C 4 | ~115 - 125 | C-H carbon adjacent to one N. | ~122 |

| Imidazole C 5 | ~130 - 135 | Substituted carbon , attached to pyridine. | ~128 |

| Pyridine C 2' | ~148 - 152 | Substituted carbon , attached to imidazole. | ~150 |

| Pyridine Carbons | 120 - 150 | Range for pyridine ring carbons. | 120 - 149 |

The key distinction lies in which imidazole carbon is substituted (and thus highly deshielded and potentially lower in intensity) and which pyridine carbon is substituted.

Mass Spectrometry: Molecular Weight Confirmation and Fragmentation

Mass spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for these types of molecules.

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer or via an LC system.

-

Data Acquisition: Acquire data in positive ion mode. The basic nitrogen atoms in the pyridine and imidazole rings are readily protonated.

Data Interpretation

-

Molecular Ion: Both isomers will show an identical protonated molecular ion [M+H]⁺ at m/z 146.17, confirming the molecular formula C₈H₇N₃.[3]

-

Fragmentation: The fragmentation pattern (MS/MS) is where the isomers can be differentiated. The bond between the two rings is a likely point of cleavage.

-

Predicted for 5-yl Isomer: Cleavage of the C5-C2' bond would lead to distinct fragments corresponding to the pyridyl cation and the imidazolyl radical (or vice-versa).

-

Reference for 2-yl Isomer: Cleavage of the C2-C2' bond would produce different initial fragments. For example, a characteristic loss of HCN from the imidazole ring is a common pathway for 2-substituted imidazoles.

-

Caption: General workflow for ESI-MS/MS analysis.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is useful for confirming the presence of key functional groups but is less powerful for distinguishing these specific isomers compared to NMR.

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹, characteristic of the imidazole N-H group.[4]

-

Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹.

-

C=N and C=C Stretches: A series of strong, sharp bands in the 1400-1650 cm⁻¹ "fingerprint" region will be present, corresponding to the stretching vibrations of the aromatic rings. While the overall pattern will be similar for both isomers, subtle shifts in peak position and intensity will exist due to the different substitution patterns.

Conclusion

The unambiguous characterization of this compound relies on a multi-technique spectroscopic approach, with ¹H NMR being the most definitive method . The key diagnostic feature for the 5-yl isomer is the presence of two singlets for the imidazole ring protons, in contrast to the coupled system or single peak observed for the 2-yl isomer. ¹³C NMR provides essential confirmation of the carbon framework, while mass spectrometry verifies the molecular weight. By employing the predictive and comparative analysis detailed in this guide, researchers can confidently confirm the identity and purity of their target compound, ensuring the integrity of subsequent scientific investigations.

References

physical characteristics of 2-(1H-imidazol-5-yl)pyridine

An in-depth technical guide on the physical characteristics of 2-(1H-imidazol-5-yl)pyridine cannot be generated at this time. A thorough review of available scientific literature and chemical databases did not yield specific experimental data for this particular isomer.

The compound specified in the topic, this compound, is a specific constitutional isomer where the pyridine ring is attached to the 5-position of the imidazole ring. However, the search results consistently provide detailed physical and chemical data for two different, more commonly synthesized isomers:

-

2-(1H-imidazol-2-yl)pyridine (CAS 18653-75-3): In this isomer, the pyridine ring is connected to the 2-position of the imidazole ring.

-

2-(4,5-dihydro-1H-imidazol-2-yl)pyridine (CAS 7471-05-8): This is an imidazoline derivative, where the imidazole ring is partially saturated.

Generating a technical guide on This compound using data from these other isomers would be scientifically inaccurate and misleading for the target audience of researchers and drug development professionals. The position of the nitrogen atoms and the point of connectivity between the two heterocyclic rings significantly influence the molecule's electronic distribution, crystal packing, hydrogen bonding capabilities, and ultimately, all of its physical characteristics, including melting point, solubility, and spectroscopic signatures.

For the purposes of scientific integrity and accuracy, a guide can only be constructed from data that pertains directly to the compound of interest. Without verifiable experimental data on the synthesis, crystallization, and analytical characterization of this compound, any discussion of its physical properties would be purely speculative.

Therefore, this document will not be produced to prevent the dissemination of incorrect and unsubstantiated information. Researchers seeking information on this specific compound are advised to consult primary synthesis and characterization literature that explicitly identifies the 5-substituted isomer.

The Imidazopyridine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imidazopyridine scaffold, a nitrogen-fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry due to its remarkable structural versatility and broad spectrum of pharmacological activities.[1][2][3] This guide provides a comprehensive technical overview of the biological significance of the imidazopyridine core, delving into its mechanism of action across various therapeutic areas, structure-activity relationships (SAR), and key experimental protocols for its evaluation. From its well-established role in modulating GABA(_A) receptors for sedative and anxiolytic effects to its emerging potential in oncology, virology, and anti-inflammatory applications, the imidazopyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics.[2][3][4] This document serves as an in-depth resource for professionals engaged in drug discovery and development, offering field-proven insights to navigate the complexities of harnessing the full therapeutic potential of this privileged scaffold.

Introduction: The Ascendancy of the Imidazopyridine Scaffold

Nitrogen-containing heterocycles are fundamental building blocks in the realm of bioactive molecules, with the imidazopyridine scaffold holding a prominent position.[1][5] Its unique structural features facilitate interactions with a diverse array of enzymes and receptors, leading to a wide range of biological and pharmacological effects.[1] The inherent drug-like properties of imidazopyridine derivatives, including favorable solubility, metabolic stability, and biocompatibility, have made them highly attractive for the development of new chemical entities.[4]

The versatility of the imidazopyridine ring system is evident in the number of marketed drugs and clinical candidates that incorporate this core structure.[6][7] Notable examples include Zolpidem (Ambien®) for insomnia, Alpidem for anxiety (though later withdrawn), and Saripidem, an anxiolytic and sedative agent.[8][9][10] Beyond its impact on the central nervous system (CNS), the imidazopyridine scaffold has demonstrated significant promise as a framework for developing anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3]

This guide will explore the multifaceted biological significance of the imidazopyridine scaffold, providing a detailed examination of its therapeutic applications and the underlying molecular mechanisms.

Central Nervous System Applications: Modulating Neuronal Inhibition

The most well-characterized biological activity of imidazopyridine derivatives is their modulation of the central nervous system, primarily through interaction with the γ-aminobutyric acid type A (GABA(_A)) receptor.[11][12]

Mechanism of Action: Selective GABA(_A) Receptor Modulation

Imidazopyridine-based drugs like Zolpidem, Alpidem, and Saripidem act as positive allosteric modulators of the GABA(A) receptor, binding to the benzodiazepine site.[11][13][14] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which ultimately results in decreased neuronal excitability.[12]

A key feature of many imidazopyridine drugs is their selectivity for specific GABA(_A) receptor subtypes. Zolpidem, for instance, exhibits a high affinity for the α1 subunit-containing GABA(_A) receptors, which are primarily associated with sedative and hypnotic effects.[13][15] This subtype selectivity is believed to contribute to the favorable side-effect profile of these drugs compared to non-selective benzodiazepines, with reduced myorelaxant and anticonvulsant properties.[11][15] Saripidem also demonstrates high selectivity for the ω1 subtype (α1-containing) of the GABA(_A) receptor.[8][14]

Structure-Activity Relationship (SAR) for CNS Activity

The structural features of the imidazopyridine scaffold are critical for its interaction with the GABA(_A) receptor. SAR studies have revealed that substitutions at various positions on the imidazopyridine ring system significantly influence binding affinity and subtype selectivity. For instance, the nature and position of substituents on the phenyl ring at the 2-position and the acetamide side chain at the 3-position of the imidazo[1,2-a]pyridine core are crucial for potent and selective activity.[16]

Key Therapeutic Agents

| Drug | Primary Indication | GABA(_A) Receptor Subtype Selectivity | Key Features |